2-Amino-5-(4-benzyloxyphenyl)nicotinic acid
CAS No.: 1261936-22-4
Cat. No.: VC11778276
Molecular Formula: C19H16N2O3
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261936-22-4 |
|---|---|
| Molecular Formula | C19H16N2O3 |
| Molecular Weight | 320.3 g/mol |
| IUPAC Name | 2-amino-5-(4-phenylmethoxyphenyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C19H16N2O3/c20-18-17(19(22)23)10-15(11-21-18)14-6-8-16(9-7-14)24-12-13-4-2-1-3-5-13/h1-11H,12H2,(H2,20,21)(H,22,23) |
| Standard InChI Key | YXKIMBXPXNXYHU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(N=C3)N)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(N=C3)N)C(=O)O |
Introduction
2-Amino-5-(4-benzyloxyphenyl)nicotinic acid is an organic compound that belongs to the class of substituted nicotinic acids. Nicotinic acid derivatives are widely studied in medicinal chemistry due to their potential pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The compound features a nicotinic acid core (a pyridine ring with a carboxylic acid group) substituted with an amino group at position 2 and a 4-benzyloxyphenyl group at position 5.
Synthesis
The synthesis of 2-Amino-5-(4-benzyloxyphenyl)nicotinic acid likely involves multi-step organic reactions. A plausible synthetic route includes:
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Formation of the Nicotinic Acid Core: Pyridine derivatives can be functionalized using nitration, halogenation, or amination reactions.
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Introduction of the Benzyloxyphenyl Group: This step may involve Suzuki coupling or nucleophilic substitution to attach the benzyloxyphenyl moiety at the desired position.
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Final Functionalization: The amino and carboxylic acid groups are introduced or protected/deprotected during intermediate steps.
Analytical Characterization
The compound's structure can be confirmed using:
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Nuclear Magnetic Resonance (NMR): To identify hydrogen and carbon environments.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To confirm functional groups.
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X-Ray Crystallography: For precise structural elucidation.
Potential Pharmacological Applications
Based on its structure, 2-Amino-5-(4-benzyloxyphenyl)nicotinic acid may exhibit:
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Anti-inflammatory Activity: The amino group and aromatic substituents can interact with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Antioxidant Properties: The benzyloxy group could scavenge free radicals.
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Antimicrobial Effects: Nicotinic acid derivatives are known for their ability to inhibit bacterial and fungal growth.
Mechanism of Action
The compound may act by:
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Binding to active sites of enzymes involved in inflammation or oxidative stress.
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Modulating cellular pathways through interaction with receptors or transcription factors.
Research Findings and Data Table
Although specific data for this compound is unavailable, similar nicotinic acid derivatives have been evaluated for various activities:
| Property | Observed Trend in Nicotinic Derivatives |
|---|---|
| Anti-inflammatory | Moderate to high inhibition of LOX/COX |
| Antioxidant | Scavenging free radicals effectively |
| Antimicrobial | Broad-spectrum activity |
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